2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)-
Overview
Description
2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- is a complex organic compound that belongs to the tetrazole family Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the tetrazole ring through cyclization reactions, followed by functional group modifications to introduce the fluorophenoxy and methylphenyl groups. Common reagents used in these reactions include sodium azide, ammonium chloride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound with similar chemical properties.
5-Methyl-1H-tetrazole: Another tetrazole derivative with a methyl group at the 5-position.
Ethyl 2H-tetrazole-5-carboxylate: A related compound with an ethyl ester group.
Uniqueness
2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy and methylphenyl groups enhances its potential as a bioactive compound and its versatility in various applications .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)tetrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-12-2-6-14(7-3-12)23-21-16(20-22-23)17(24)19-10-11-25-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAVHWZLRKWSPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCOC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141668 | |
Record name | 2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396784-13-6 | |
Record name | 2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396784-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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